6-Phenylpyridazin-4-amine

Übersicht

Beschreibung

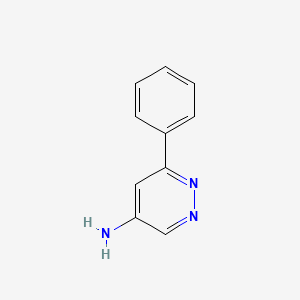

6-Phenylpyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and an amine group at the 4-position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridazin-4-amine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic substitution at halogenated positions. For example:

-

Chlorination and Amination :

4,5-Dichloro-1-phenylpyridazin-6-one reacts with aqueous ammonia under catalytic conditions (20–150 mol% bis(4-hydroxyphenyl) sulfone) at 100–140°C to yield 4-amino-5-chloro-1-phenylpyridazin-6-one. This reaction proceeds via a two-step mechanism:

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4,5-Dichloro-1-phenylpyridazin-6-one | NH₃, bis(4-hydroxyphenyl) sulfone | 130°C, 8 hr, 5–6 bar | 4-Amino-5-chloro-1-phenylpyridazin-6-one | 92.3% |

Diazotization and Subsequent Transformations

The primary amino group undergoes diazotization, enabling coupling or cyclization reactions:

-

Triazole Formation :

Diazonium salts derived from 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones react with primary alkanols (e.g., methanol, ethanol) at 50–80°C to form 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates via a ring-switching mechanism .

Example Reaction Pathway :

-

Diazotization of 3-amino-pyridazinone with NaNO₂/HBF₄ at 0–5°C.

-

Heating the diazonium salt in ethanol yields ethyl 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate (23–66% yield) .

Condensation Reactions

The amino group participates in condensations to form heterocyclic systems:

-

Pyrimido[1,2-b]pyridazin-4-ones :

Reaction of 3-aminopyridazines with 3-(dimethylamino)propenoates in acetic acid produces 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines. Deprotection with HBr/acetic acid yields free amines (e.g., 4d,e,g ) .

Key Data :

-

Compound 4a : , NMR (DMSO-d₆): δ 6.57 (s, NH₂), 7.02–7.49 (m, Ar–H), 10.04 (s, CONH₂) .

-

Compound 6 : Synthesized via amidation of 1 with NH₃/piperidine, yielding 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxamide (46% yield) .

Hydrazine Derivatives

Hydrazine hydrate reacts with chloropyridazines to form hydrazinyl derivatives:

-

Synthesis of 6-Phenylpyridazin-3-yl Hydrazines :

3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine reacts with hydrazine hydrate in ethanol to yield 6-substituted phenylpyridazin-3-yl hydrazines (5a,b ). These intermediates are further functionalized via sulfonylation or cyclocondensation .

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine | NH₂NH₂·H₂O | Ethanol, reflux | 6-(3,4-Dimethoxyphenyl)pyridazin-3-yl hydrazine | 94% |

Catalytic Hydrogenation and Reductive Amination

-

Reduction of Nitro Groups :

4-Nitrophenol-catalyzed amination of 4,5-dichloro-1-phenylpyridazin-6-one under pressure (4–6 bar) yields 4-amino-5-chloro derivatives with >90% efficiency .

Acid/Base-Mediated Rearrangements

-

Cyclization to Imidazopyridazinones :

Treatment of oxazolopyridazine 4 with ammonium acetate/ZnCl₂ yields imidazopyridazinone 5 , which reacts with ethyl bromoacetate to form pyridazinoimidazo oxadiazinones .

Structural and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Phenylpyridazin-4-amine

The synthesis of this compound involves several methodologies that have been documented in the literature. A notable approach includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with thionyl chloride, leading to the formation of various derivatives, including mercapto compounds . The efficient synthesis of these derivatives is crucial for exploring their biological activities.

Pharmacological Evaluation

Research has demonstrated that pyridazine derivatives, including this compound, exhibit significant pharmacological properties. A study focused on pyridazinone-based thioderivatives indicated their ability to bind to human formyl peptide receptors (FPR), activating intracellular calcium mobilization and chemotaxis in neutrophils . This suggests potential applications in anti-inflammatory therapies.

Inhibition Studies

Recent studies have optimized pyridazinone structures as fatty acid-binding protein 4 inhibitors (FABP4is), which are of therapeutic interest for conditions such as cancer and metabolic disorders. The compound identified as 14e showed an IC50 value of 1.57 µM, indicating potent inhibitory activity compared to established controls . This positions this compound as a promising candidate in the development of FABP4 inhibitors.

Anti-inflammatory Applications

A comprehensive study evaluated the anti-inflammatory potential of pyridazine derivatives, including this compound. The findings highlighted its role as an FPR agonist, which could lead to new treatments for inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into how modifications at various positions affect biological activity .

Cancer Therapy Potential

Another significant application lies in cancer therapy, where FABP4 inhibitors derived from pyridazine compounds have shown promise in preclinical models. The optimization efforts led to the identification of several analogs with enhanced efficacy against cancer cell lines . These findings underscore the necessity for further exploration into the therapeutic mechanisms and clinical applications.

Table 1: Summary of Biological Activities of Pyridazine Derivatives

Wirkmechanismus

The mechanism of action of 6-Phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyridazine: A parent compound with similar structural features but lacks the phenyl and amine substitutions.

Pyridazinone: A derivative with a carbonyl group at the 3-position, exhibiting different chemical and biological properties.

Phenylpyridazine: A compound with a phenyl group but without the amine substitution.

Uniqueness: 6-Phenylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the phenyl and amine groups allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

6-Phenylpyridazin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyridazinones, which are characterized by a pyridazine ring fused with various substituents. The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds, leading to the formation of the pyridazine core. Recent studies have optimized synthetic routes to enhance yield and reduce reaction times, demonstrating the feasibility of producing derivatives with varied biological profiles .

Cardiovascular Effects

One of the most significant biological activities of this compound is its potential as a cardioprotective agent. Studies have shown that derivatives of pyridazinones can inhibit platelet aggregation, which is crucial in preventing thrombus formation and subsequent cardiovascular events. For instance, compounds with similar structures have demonstrated inhibitory effects on ADP-induced platelet aggregation in vitro, suggesting a mechanism that may involve hydrophobic interactions with platelet receptors .

Table 1: Summary of Cardiovascular Effects

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits ADP-induced platelet aggregation | |

| Imazodan | Cardioactive agent | |

| Levosimendan | Positive inotropic agent |

Anti-inflammatory Properties

In addition to cardiovascular benefits, this compound exhibits anti-inflammatory properties. Recent research has highlighted its effectiveness in reducing inflammation markers in animal models. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Effects

In a study involving rat models of induced inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups. The compound was found to lower levels of pro-inflammatory cytokines, providing insight into its mechanism as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound derivatives. Variations in substituents on the phenyl ring significantly affect biological activity. For example, modifications that enhance lipophilicity have been correlated with improved potency against platelet aggregation and inflammation .

Table 2: SAR Insights

Eigenschaften

IUPAC Name |

6-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYZTXIZHSDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517250 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85156-26-9 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.